

Application Note: Analysis of Pregnane Steroids by Mass Spectrometry

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Compound of Interest		
Compound Name:	20-Methylpregn-5-en-3beta-ol	
Cat. No.:	B091645	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pregnane steroids are a class of C21 steroid hormones that play crucial roles in a vast array of physiological processes, including metabolism, inflammation, immune response, and reproduction. Accurate and sensitive quantification of these steroids is essential for clinical diagnostics, endocrine research, and pharmaceutical development. Liquid chromatographytandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high specificity, sensitivity, and ability to simultaneously measure multiple analytes from a single, small volume sample.[1][2][3] This document provides a detailed overview of the fragmentation patterns of pregnane steroids in mass spectrometry and offers comprehensive protocols for their analysis.

Ionization and Fragmentation in Mass Spectrometry

The analysis of pregnane steroids by LC-MS/MS typically involves atmospheric pressure ionization techniques, most commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4][5] APCI is often favored for neutral steroids, while ESI is particularly effective for steroid conjugates.[4] In positive ion mode, pregnane steroids readily form protonated molecules [M+H]+, as well as adducts with sodium [M+Na]+ and potassium [M+K]+.[6]



Collision-Induced Dissociation (CID) is a technique used to fragment selected precursor ions in the gas phase.[7] The resulting fragment ions provide structural information that is crucial for the unambiguous identification and quantification of the target steroid. The fragmentation patterns of pregnane steroids are highly dependent on their chemical structure, including the presence and location of functional groups and double bonds.[8]

A recent advancement in improving specificity is the use of silver cationization ([M+Ag]+), which produces distinctive and consistent fragmentation patterns, allowing for the differentiation of steroid regioisomers without the need for derivatization.[6] Fragmentation of silver-adducted steroids in CID generates unique diagnostic product ions (DPIs) that are highly valuable for structural elucidation.[6]

Common Fragmentation Pathways

The CID of protonated pregnane steroids typically involves a series of neutral losses and characteristic cleavages of the steroid's four-ring structure. Common fragmentation pathways include:

- Initial Water Loss: Steroids with hydroxyl groups readily lose one or more molecules of water ([M+H-H₂O]⁺).[9]
- Side Chain Cleavage: The side chain at C-17 is a common site of fragmentation.
- Ring Cleavage: The fragmentation of the steroid's poly-ring structure can be complex, but provides structurally informative ions.[8]

For example, under CID, the protonated adduct of 20α -dihydroprogesterone can produce unique product ions at m/z 109.0644 and 123.1165. In contrast, the fragmentation of silver adducts can generate highly specific product ions, such as m/z 245.1897 and 377.0865 for 20α -dihydroprogesterone, and m/z 355.1021 and 395.113 for pregnenolone.

Quantitative Data

The following tables summarize key quantitative data for the LC-MS/MS analysis of common pregnane steroids.

Table 1: Example MRM Transitions for Selected Pregnane Steroids



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode
Pregnenolone	317.3	299.3	Positive
17-OH-Pregnenolone	333.3	315.3	Positive
Progesterone	315.3	97.1	Positive
17-OH-Progesterone	331.3	97.1	Positive
11- Deoxycorticosterone	331.3	313.2	Positive
Corticosterone	347.2	329.2	Positive
Allopregnanolone	319.3	257.2	Positive

Note: Optimal collision energies for these transitions should be determined empirically on the specific mass spectrometer being used.

Table 2: Typical LC-MS/MS Parameters for Pregnane Steroid Analysis



Parameter	Setting	
LC System		
Column	C18 or PFP (Pentafluorophenyl) reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[10][11]	
Mobile Phase A	Water with 0.1% formic acid or 0.2 mM ammonium fluoride[10][11]	
Mobile Phase B	Methanol or Acetonitrile with 0.1% formic acid[11]	
Flow Rate	0.3 - 0.5 mL/min	
Gradient	A gradient from ~35-65% B to 100% B over 10- 15 minutes[10][11]	
Injection Volume	10 - 40 μL[1]	
MS System		
Ion Source	ESI or APCI[1]	
Polarity	Positive and/or Negative[10]	
Scan Type	Multiple Reaction Monitoring (MRM) or Scheduled MRM (sMRM)[1][3]	
Capillary Voltage	3-5 kV	
Source Temperature	120-150 °C	
Desolvation Temp.	350-550 °C	

Experimental Protocols

The following are generalized protocols for the extraction and analysis of pregnane steroids from serum or plasma. These should be optimized for specific applications and instrumentation.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)



This protocol is suitable for the extraction of a broad range of steroids from serum or plasma. [10]

- Sample Aliquoting: Pipette 200 μL of serum or plasma into a clean glass test tube.
- Internal Standard Spiking: Add 10 μL of an internal standard mixture (containing deuterated analogues of the target steroids) to each sample, calibrator, and quality control. Vortex briefly.
- Extraction: Add 1.5 mL of methyl-tert-butyl ether (MTBE) to each tube.
- Mixing: Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
- Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
- Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
- Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50 °C.
- Reconstitution: Reconstitute the dried extract in 100 μL of the initial mobile phase composition (e.g., 50:50 methanol/water).[1] Vortex to ensure the residue is fully dissolved.
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

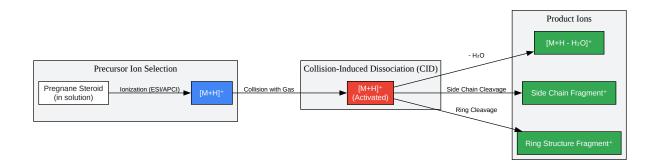
SPE can provide cleaner extracts compared to LLE, which is particularly important for complex matrices.[1]

- Sample Aliquoting: Pipette 100 μL of serum or plasma into a clean tube.[1]
- Internal Standard Spiking: Add the internal standard mixture and vortex.
- Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.



- Sample Loading: Load the sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.1 mL/min).[1]
- Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of hexane to remove lipids.[1]
- Drying: Dry the SPE cartridge under vacuum or with nitrogen for approximately 2 minutes.[1]
- Elution: Elute the steroids with 1 mL of ethyl acetate at a slow flow rate (e.g., 0.1 mL/min).[1]
- Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 45 °C.[1]
- Reconstitution: Reconstitute the dried extract in 100 μL of the initial mobile phase composition.[1]
- Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

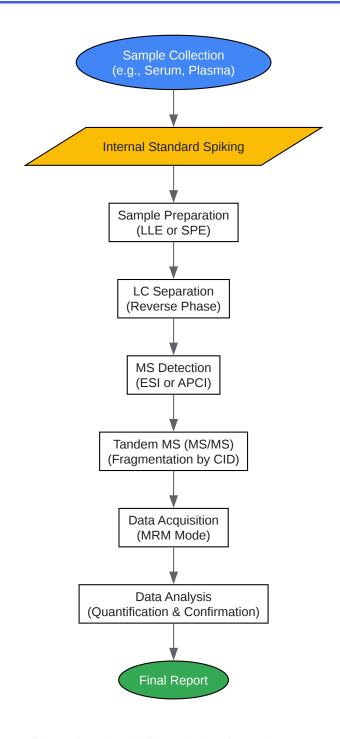
Visualizations



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Caption: General fragmentation pathway of a pregnane steroid.

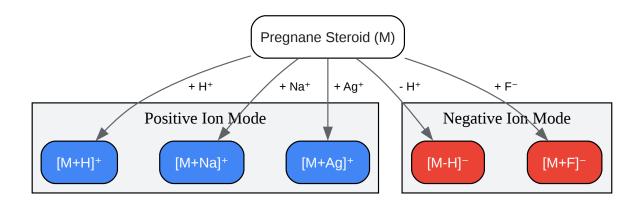




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Caption: Workflow for pregnane steroid analysis.





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Caption: Formation of various precursor ions from a pregnane steroid.

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